molecular formula C12H15NO B6357419 5-(p-Tolyl)piperidin-2-one, 95% CAS No. 851461-34-2

5-(p-Tolyl)piperidin-2-one, 95%

Cat. No. B6357419
CAS RN: 851461-34-2
M. Wt: 189.25 g/mol
InChI Key: BBGFKPFHCUFMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(p-Tolyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of piperidin-2-one, a class of compounds that are widely present in biologically active molecules .


Synthesis Analysis

The synthesis of piperidin-4-one compounds, which include 5-(p-Tolyl)piperidin-2-one, has been a subject of interest in the pharmaceutical industry . Various methods have been reported for the synthesis of substituted piperidines . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

Piperidin-4-one compounds generally adopt a chair conformation . The orientation of the substituents on the piperidin-4-one ring can influence the conformation of the compounds . The frontier molecular orbitals HOMO and LUMO were computed to understand the chemical reactivity and kinetic stability of the molecular compound .


Chemical Reactions Analysis

Piperidine derivatives, including 5-(p-Tolyl)piperidin-2-one, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(p-Tolyl)piperidin-2-one can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and toxicity information .

Scientific Research Applications

5-(p-Tolyl)piperidin-2-one, 95% has been used in various scientific research applications, such as drug production and delivery, drug synthesis, and enzyme inhibition. It has also been used in the study of enzyme kinetics, as well as in the production of monoclonal antibodies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(p-Tolyl)piperidin-2-one, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it can be easily synthesized in a laboratory setting. However, it is important to note that 5-(p-Tolyl)piperidin-2-one, 95% has a limited solubility in water, which may limit its use in some experiments.

Future Directions

The potential future directions for 5-(p-Tolyl)piperidin-2-one, 95% include further investigation into its potential therapeutic uses in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, further research into its potential applications in drug delivery and drug synthesis could lead to new and improved treatments. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors of enzymes involved in the synthesis of pro-inflammatory mediators. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.

Synthesis Methods

5-(p-Tolyl)piperidin-2-one, 95% is synthesized through a two-step reaction. The first step involves the reaction of piperidin-2-one with p-toluenesulfonyl chloride, which produces a piperidin-2-one sulfonyl chloride. This is then reacted with p-toluene in the presence of a base, such as sodium hydroxide, to form 5-(p-Tolyl)piperidin-2-one, 95%.

properties

IUPAC Name

5-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGFKPFHCUFMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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